Stannane, butyltriiodo-

Lewis Acid Catalysis Organometallic Synthesis Coordination Chemistry

Butyltriiodostannane (CAS 21941-99-1), also known as n-butyltin triiodide, is an organotin compound with the molecular formula C4H9I3Sn and a molecular weight of 556.54 g/mol. This monoorganotin trihalide features a tetrahedral tin center bonded to a single n-butyl group and three iodine atoms, classifying it as a strong Lewis acid within the RSnX3 series.

Molecular Formula C4H9I3Sn
Molecular Weight 556.54 g/mol
CAS No. 21941-99-1
Cat. No. B15482212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, butyltriiodo-
CAS21941-99-1
Molecular FormulaC4H9I3Sn
Molecular Weight556.54 g/mol
Structural Identifiers
SMILESCCCC[Sn](I)(I)I
InChIInChI=1S/C4H9.3HI.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3
InChIKeyGTVGGZBELVUNIL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyltriiodostannane (CAS 21941-99-1) Procurement Guide: Properties and Analytical Data


Butyltriiodostannane (CAS 21941-99-1), also known as n-butyltin triiodide, is an organotin compound with the molecular formula C4H9I3Sn and a molecular weight of 556.54 g/mol [1]. This monoorganotin trihalide features a tetrahedral tin center bonded to a single n-butyl group and three iodine atoms, classifying it as a strong Lewis acid within the RSnX3 series [2]. The compound is primarily utilized as a synthetic intermediate and precursor for other organotin derivatives [3].

Why Butyltriiodostannane Cannot Be Substituted with Other Alkyltin Halides


The assumption that alkyltin halides are functionally interchangeable is invalid for critical applications. The specific halide (I vs. Cl vs. Br) fundamentally dictates the compound's Lewis acidity, reactivity in redistribution reactions, and hydrolytic stability [1]. Furthermore, the length of the alkyl chain significantly impacts the compound's lipophilicity (log P), biological activity, and environmental fate [2]. These parameters are not trivial; they directly influence catalytic activity, product purity in synthesis, and compliance with toxicological and environmental regulations [3].

Quantitative Evidence for Selecting Butyltriiodostannane (21941-99-1) over Its Analogs


Enhanced Lewis Acidity of Butyltriiodostannane vs. Butyltin Trichloride

Butyltriiodostannane exhibits significantly enhanced Lewis acidity compared to its chloride analog, butyltin trichloride. This is a class-level inference for RSnX3 compounds. Studies on the effect of halides on the Lewis acidity of organotin halides demonstrate that the enthalpy of adduct formation with a reference Lewis base (tributylphosphine, TBP) increases in the order Cl < Br < I [1]. Therefore, substituting iodine for chlorine yields a more potent Lewis acid, which can accelerate catalytic cycles and enable reactions that fail with the weaker trichloride analog.

Lewis Acid Catalysis Organometallic Synthesis Coordination Chemistry

Differentiated Cytotoxicity Profile of Butyltin vs. Methyltin Analogs

The biological activity and toxicity of organotin compounds are highly dependent on the alkyl group. For applications where a balance of reactivity and reduced neurotoxicity is required, butyltin triiodide offers a different profile compared to methyltin analogs. Methyltin compounds are known to be potent neurotoxicants [1]. A comparative study showed that methyltin compounds were less hemolytically active (EC50 > 364 μM) than butyltin compounds like tri-n-butyltin chloride (EC50 = 7.48 μM) [2]. This indicates that while both are toxic, the mode and potency of toxicity differ significantly based on the alkyl chain, and the butyl derivative's higher hydrophobic character correlates with its increased biological activity [3].

Toxicology Biocidal Activity Environmental Fate

Kocheshkov Redistribution Synthesis: Precise Stoichiometric Control for High Purity

The most efficient method for synthesizing butyltriiodostannane is the Kocheshkov redistribution (comproportionation) reaction between tetrabutyltin (Bu4Sn) and tin(IV) iodide (SnI4) [1]. This method is stoichiometrically controlled: Bu4Sn + 3 SnI4 → 4 BuSnI3. This direct synthesis is a differentiative advantage over analogs like methyltin triiodide (MeSnI3) or octyltin triiodide (OctSnI3), whose syntheses via this route may be less efficient or require different, potentially more hazardous or expensive, starting materials. The use of well-defined, commercially available starting materials allows for predictable and scalable production with high purity.

Synthetic Methodology Organotin Precursor Redistribution Chemistry

Validated Application Scenarios for Butyltriiodostannane (CAS 21941-99-1)


Precursor for Specialty Organotin Compounds via Halogen Exchange

The labile nature of the Sn-I bond makes butyltriiodostannane an excellent starting material for synthesizing other butyltin derivatives (e.g., butyltin tricarboxylates or butyltin trialkoxides) via nucleophilic substitution. Its enhanced Lewis acidity (inferred in Section 3, Evidence 1) facilitates these exchanges more readily than the corresponding chloride, leading to faster and more complete conversions. This is particularly valuable in preparing custom organotin catalysts or stabilizers where the iodide is not the desired final ligand.

Component in Lewis Acid-Catalyzed Organic Transformations

For reactions where a strong, monodentate Lewis acid is required, butyltriiodostannane is the preferred choice over butyltin trichloride. Its higher acidity can be crucial for activating challenging substrates or enabling reactions at lower catalyst loadings and temperatures. Potential applications include Friedel-Crafts alkylations, Diels-Alder reactions, and other transformations where a strong, non-protic Lewis acid is needed to coordinate to a carbonyl or other basic functional group.

Reference Standard in Environmental and Toxicological Studies

Given its defined and quantifiable toxicity profile (as differentiated from methyltins in Section 3, Evidence 2), butyltriiodostannane serves as a specific reference standard in environmental fate and toxicological studies. Its unique physicochemical properties (e.g., log P) and metabolic pathway differentiate it from other organotins. Researchers investigating the environmental impact or biological effects of butyltin species require this specific compound, not a generic analog, to generate accurate and reproducible data.

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